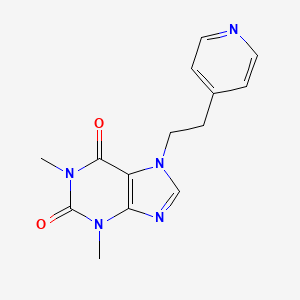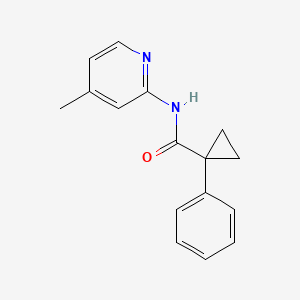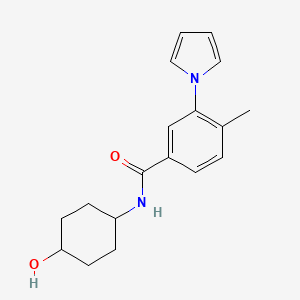![molecular formula C14H14F3N3O2S B7471270 4-[2-[[5-(Trifluoromethyl)pyridin-2-yl]amino]ethyl]benzenesulfonamide](/img/structure/B7471270.png)
4-[2-[[5-(Trifluoromethyl)pyridin-2-yl]amino]ethyl]benzenesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-[2-[[5-(Trifluoromethyl)pyridin-2-yl]amino]ethyl]benzenesulfonamide, also known as TAK-659, is a small molecule inhibitor that has been developed for the treatment of various types of cancer. This compound belongs to the class of sulfonamides and has shown promising results in preclinical studies. The purpose of
Wirkmechanismus
4-[2-[[5-(Trifluoromethyl)pyridin-2-yl]amino]ethyl]benzenesulfonamide selectively binds to the active site of BTK and inhibits its activity by preventing the transfer of phosphate groups from ATP to the tyrosine residues of downstream signaling molecules. This results in the suppression of B-cell receptor signaling, which is essential for the survival and proliferation of cancer cells. 4-[2-[[5-(Trifluoromethyl)pyridin-2-yl]amino]ethyl]benzenesulfonamide also inhibits the activity of other kinases, including interleukin-2-inducible T-cell kinase (ITK) and TEC kinase, which are involved in T-cell signaling.
Biochemical and Physiological Effects:
4-[2-[[5-(Trifluoromethyl)pyridin-2-yl]amino]ethyl]benzenesulfonamide has been shown to induce apoptosis (programmed cell death) in cancer cells and inhibit their migration and invasion. In preclinical studies, 4-[2-[[5-(Trifluoromethyl)pyridin-2-yl]amino]ethyl]benzenesulfonamide has also been shown to enhance the activity of other anticancer agents, including chemotherapy and radiation therapy. 4-[2-[[5-(Trifluoromethyl)pyridin-2-yl]amino]ethyl]benzenesulfonamide has a favorable pharmacokinetic profile, with good oral bioavailability and a long half-life in vivo.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of 4-[2-[[5-(Trifluoromethyl)pyridin-2-yl]amino]ethyl]benzenesulfonamide is its high selectivity for BTK and other kinases, which reduces the risk of off-target effects. 4-[2-[[5-(Trifluoromethyl)pyridin-2-yl]amino]ethyl]benzenesulfonamide also has a low toxicity profile and is well-tolerated in animal models. However, one of the limitations of 4-[2-[[5-(Trifluoromethyl)pyridin-2-yl]amino]ethyl]benzenesulfonamide is its poor solubility in water, which can make it difficult to administer in vivo. Another limitation is the lack of clinical data on the safety and efficacy of 4-[2-[[5-(Trifluoromethyl)pyridin-2-yl]amino]ethyl]benzenesulfonamide in humans.
Zukünftige Richtungen
There are several future directions for the development of 4-[2-[[5-(Trifluoromethyl)pyridin-2-yl]amino]ethyl]benzenesulfonamide. One potential direction is the combination of 4-[2-[[5-(Trifluoromethyl)pyridin-2-yl]amino]ethyl]benzenesulfonamide with other anticancer agents to enhance its efficacy. Another direction is the development of new formulations of 4-[2-[[5-(Trifluoromethyl)pyridin-2-yl]amino]ethyl]benzenesulfonamide that improve its solubility and bioavailability. Future studies should also focus on the safety and efficacy of 4-[2-[[5-(Trifluoromethyl)pyridin-2-yl]amino]ethyl]benzenesulfonamide in humans, including the identification of biomarkers that predict response to treatment. Finally, the potential use of 4-[2-[[5-(Trifluoromethyl)pyridin-2-yl]amino]ethyl]benzenesulfonamide in other diseases, such as autoimmune disorders, should be explored.
Conclusion:
In conclusion, 4-[2-[[5-(Trifluoromethyl)pyridin-2-yl]amino]ethyl]benzenesulfonamide is a promising small molecule inhibitor that has shown potential for the treatment of various types of cancer. Its high selectivity for BTK and other kinases, low toxicity profile, and favorable pharmacokinetic properties make it an attractive candidate for further development. Future studies should focus on improving the solubility and bioavailability of 4-[2-[[5-(Trifluoromethyl)pyridin-2-yl]amino]ethyl]benzenesulfonamide, as well as exploring its potential use in combination with other anticancer agents and in other diseases.
Synthesemethoden
The synthesis of 4-[2-[[5-(Trifluoromethyl)pyridin-2-yl]amino]ethyl]benzenesulfonamide involves a series of chemical reactions that start with the reaction of 5-trifluoromethyl-2-aminopyridine with 2-bromoethylamine hydrobromide in the presence of a base. The resulting intermediate is then reacted with 4-chlorobenzenesulfonyl chloride to obtain the final product. The purity and yield of 4-[2-[[5-(Trifluoromethyl)pyridin-2-yl]amino]ethyl]benzenesulfonamide can be improved by using various purification techniques such as column chromatography and recrystallization.
Wissenschaftliche Forschungsanwendungen
4-[2-[[5-(Trifluoromethyl)pyridin-2-yl]amino]ethyl]benzenesulfonamide has been extensively studied for its potential use in the treatment of various types of cancer, including lymphoma, leukemia, and solid tumors. Preclinical studies have shown that 4-[2-[[5-(Trifluoromethyl)pyridin-2-yl]amino]ethyl]benzenesulfonamide inhibits the activity of Bruton's tyrosine kinase (BTK), a key enzyme in the B-cell receptor signaling pathway. This inhibition leads to the suppression of B-cell proliferation and survival, which is critical for the growth of many types of cancer cells.
Eigenschaften
IUPAC Name |
4-[2-[[5-(trifluoromethyl)pyridin-2-yl]amino]ethyl]benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14F3N3O2S/c15-14(16,17)11-3-6-13(20-9-11)19-8-7-10-1-4-12(5-2-10)23(18,21)22/h1-6,9H,7-8H2,(H,19,20)(H2,18,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CDFXSTWWPBTFMF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CCNC2=NC=C(C=C2)C(F)(F)F)S(=O)(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14F3N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
48.1 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID49676874 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
4-[2-[[5-(Trifluoromethyl)pyridin-2-yl]amino]ethyl]benzenesulfonamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![2-Cyclopentyl-1-[4-(2-fluorophenyl)piperazin-1-yl]ethanone](/img/structure/B7471216.png)

![[4-(Dimethylamino)phenyl]-(4-hydroxypiperidin-1-yl)methanone](/img/structure/B7471228.png)
![N-[2-(2-chlorophenoxy)ethyl]-N-methyl-2,2-dioxo-3,4-dihydropyrido[2,1-c][1,2,4]thiadiazine-7-carboxamide](/img/structure/B7471233.png)



![1-[4-(1,3-Benzoxazol-2-ylamino)piperidin-1-yl]ethanone](/img/structure/B7471288.png)
![N-(2,4-dimethylphenyl)-5-methyl-4-oxo-2-[[5-(prop-2-enylamino)-1,3,4-thiadiazol-2-yl]sulfanylmethyl]-3H-thieno[2,3-d]pyrimidine-6-carboxamide](/img/structure/B7471294.png)

![5-[4-[2-(Difluoromethoxy)benzoyl]piperazine-1-carbonyl]-2-methylisoindole-1,3-dione](/img/structure/B7471303.png)